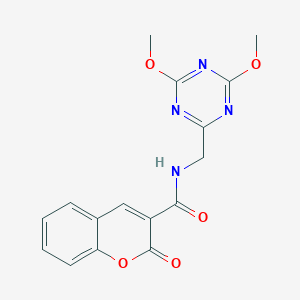

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazine ring, a chromene moiety, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable chromene derivative under controlled conditions. One common method includes the use of N-methylmorpholine as a base and tetrahydrofuran as a solvent. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with carboxylic acids and amines to form amides.

Esterification: It can form esters when reacted with alcohols.

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Condensation: Typically involves the use of N-methylmorpholine and tetrahydrofuran.

Esterification: Requires alcohols and an acid catalyst.

Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.

Major Products

Amides: Formed from the reaction with carboxylic acids and amines.

Esters: Produced from the reaction with alcohols.

Substituted Triazines: Result from nucleophilic substitution reactions.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its ability to form stable complexes with target molecules. The triazine ring can interact with nucleophiles, while the chromene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and other biological targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in peptide synthesis.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in the synthesis of various triazine derivatives.

Uniqueness

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its combined triazine and chromene structure, which imparts unique reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research, supported by relevant data tables and case studies.

Molecular Formula and Structure

The molecular formula of this compound is C14H15N5O4, with a molecular weight of 322.29 g/mol. The compound features a triazine ring that contributes significantly to its reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 322.29 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through enzyme modulation and interaction with various biomolecules. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Modulation : It may influence gene expression profiles, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines:

These results indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications on the triazine ring enhance antibacterial efficacy:

| Compound | Activity | Reference |

|---|---|---|

| Compound 22 | Excellent growth inhibition on HT29 cell line | |

| Compound 35a | Potent CA-III inhibitor |

Study on Antitumor Activity

In a study assessing various derivatives of triazine compounds, this compound was tested for its ability to induce apoptosis in cancer cells. The findings revealed significant apoptosis rates compared to standard treatments like cisplatin.

Peptide Synthesis Applications

This compound has been utilized effectively as a coupling reagent in peptide synthesis. A study demonstrated its efficiency in forming amides from carboxylic acids and amines under mild conditions, showcasing its potential in pharmaceutical applications:

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5/c1-23-15-18-12(19-16(20-15)24-2)8-17-13(21)10-7-9-5-3-4-6-11(9)25-14(10)22/h3-7H,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSQIZWLJBCRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.